molecular formula C7H6ClFO B1359804 2-Chloro-6-fluorobenzyl alcohol CAS No. 56456-50-9

2-Chloro-6-fluorobenzyl alcohol

Cat. No.: B1359804
CAS No.: 56456-50-9
M. Wt: 160.57 g/mol
InChI Key: ZZFCUESFXBCRSC-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of 2-Chloro-6-fluorobenzyl Alcohol

IUPAC Name and Common Synonyms

The formal name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is (2-chloro-6-fluorophenyl)methanol. smolecule.comnist.govthermofisher.com This systematic name accurately describes the molecular structure, indicating a methanol (B129727) group attached to a phenyl (benzene) ring substituted with chlorine and fluorine at the second and sixth positions, respectively.

In addition to its formal IUPAC name, the compound is known by several synonyms, which are frequently used in scientific literature and commercial catalogs. These include:

2-chloro-6-fluorobenzylic alcohol smolecule.comnist.gov

6-fluoro-2-chlorobenzyl alcohol smolecule.com

Benzenemethanol, 2-chloro-6-fluoro- nist.govchemdad.com

For unambiguous identification in databases, it is assigned the CAS Registry Number 56456-50-9. smolecule.comnist.govscbt.com

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name (2-chloro-6-fluorophenyl)methanol smolecule.comnist.govthermofisher.com
Common Synonyms 2-chloro-6-fluorobenzylic alcohol, 6-fluoro-2-chlorobenzyl alcohol smolecule.comnist.gov
CAS Number 56456-50-9 smolecule.comnist.govscbt.com
Molecular Formula C₇H₆ClFO smolecule.comscbt.comchemimpex.com
Molecular Weight 160.57 g/mol smolecule.comscbt.comchemimpex.com

| InChI Key | ZZFCUESFXBCRSC-UHFFFAOYSA-N smolecule.comnist.govthermofisher.com |

Classification as a Halogenated Benzyl (B1604629) Alcohol Derivative

This compound is classified as a halogenated benzyl alcohol derivative. This classification stems from its core structure, which is a benzyl alcohol—a benzene (B151609) ring attached to a -CH₂OH group. The "halogenated" descriptor arises from the presence of two different halogen atoms, chlorine and fluorine, as substituents on the benzene ring. smolecule.com

Its chemical family affiliations include:

Primary Alcohols: The hydroxyl (-OH) group is attached to a primary carbon atom. smolecule.com

Halogenated Aromatic Compounds: It is an aromatic compound containing one or more halogen substituents.

Fluorinated Organic Molecules: The presence of the fluorine atom places it within this significant class of compounds. smolecule.com

The combination of both chlorine and fluorine substituents on the benzyl alcohol framework gives it distinct chemical properties compared to its single-halogen analogs. smolecule.com

Significance and Research Context of this compound

The utility of this compound is not merely academic; it serves as a crucial component in several industrial and research sectors due to its specific reactivity.

Role as a Key Intermediate in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, acting as a building block for creating more complex molecules. chemimpex.com Its functional groups—the hydroxyl group and the halogen-substituted aromatic ring—provide reactive sites for various chemical transformations. chemimpex.com For instance, the hydroxyl group can be used to form esters and ethers. smolecule.com

A notable application is its relationship with 2-chloro-6-fluorobenzaldehyde (B137617). Research has demonstrated the synthesis of this compound through the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde, a process studied using techniques like cyclic voltammetry. semanticscholar.orgisroset.org Conversely, the alcohol can be a precursor to the aldehyde. This interchange highlights its central role in synthetic pathways involving these valuable fluorinated aromatic compounds. semanticscholar.org

Importance in Pharmaceutical and Agrochemical Industries

In the pharmaceutical sector, this compound is a key intermediate for the synthesis of biologically active molecules and novel therapeutic agents. chemimpex.com Its structure is incorporated into drug candidates, with studies exploring its derivatives for potential antimicrobial properties. smolecule.com The presence of halogen atoms can often enhance the biological activity of a molecule. chemimpex.com

Similarly, in the agrochemical industry, the compound is used in the development of modern pesticides and herbicides. chemimpex.com Its structural features contribute to the formulation of effective agrochemicals that can target specific pests. chemimpex.com For example, the related intermediate, 2-chloro-6-fluorobenzaldehyde, is utilized in producing high-efficiency, low-toxicity fungicides. guidechem.comgoogle.com

Contributions to Material Science Research

The unique properties of this compound have also led to its exploration in material science. It has been investigated as a component in the development of liquid crystals, where its structure can influence the material's phase behavior and thermal stability. smolecule.com In the field of polymer chemistry, the alcohol's hydroxyl group allows it to participate in cross-linking reactions. This capability is used to produce specialized resins or polymers with desirable characteristics, such as improved thermal stability. smolecule.com

Table 2: Research and Industrial Applications of this compound

Field Application
Organic Synthesis Serves as a versatile building block and key intermediate for more complex molecules, particularly other fluorinated aromatic compounds. chemimpex.comsemanticscholar.org
Pharmaceuticals Used as an intermediate in the synthesis of bioactive compounds and potential therapeutic agents, including those with antimicrobial activity. smolecule.comchemimpex.com
Agrochemicals Employed in the formulation of effective pesticides and herbicides. chemimpex.com

| Material Science | Explored as a component in liquid crystals and used in polymer synthesis to create resins with enhanced thermal properties. smolecule.com |

Historical Overview of this compound Research and Development

The research and development trajectory of this compound is closely linked to the synthesis and utilization of its precursor, 2-chloro-6-fluorobenzaldehyde. A key method for preparing this aldehyde involves the oxidation of 2-chloro-6-fluorotoluene (B1346809). wikipedia.org Another patented method describes the chlorination of 2-chloro-6-fluorotoluene under illumination to produce intermediates which are then hydrolyzed to form 2-chloro-6-fluorobenzaldehyde. google.com

The development of synthetic routes to this compound itself has been a focus of research. A notable advancement in its synthesis is the use of electrochemical methods. isroset.orgsemanticscholar.org Researchers have investigated the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde to produce this compound. isroset.orgsemanticscholar.org This approach is presented as an eco-friendly and efficient alternative to traditional chemical reduction methods, offering simpler work-up procedures and yielding the product in a pure state. semanticscholar.org Studies have detailed the process using techniques like cyclic voltammetry and constant current electrolysis. isroset.orgsemanticscholar.org

The growing interest in this compound stems from its role as a crucial intermediate. Its development is driven by the demand for new specialty chemicals, particularly in the pharmaceutical industry for creating active pharmaceutical ingredients (APIs) and in the agrochemical sector for formulating effective pesticides and herbicides. chemimpex.com The unique substitution pattern on the aromatic ring makes it a valuable component for synthesizing novel compounds.

Chemical Properties of this compound and Related Compounds

PropertyThis compound2-Chloro-6-fluorobenzaldehyde
Chemical Formula C7H6ClFO scbt.comC7H4ClFO wikipedia.org
Molar Mass 160.57 g/mol scbt.com158.56 g/mol wikipedia.org
Appearance White to Almost white powder to crystal chemdad.comWhite solid wikipedia.org
Melting Point 40-43 °C chemdad.com32-35 °C wikipedia.org
Boiling Point 160°C (estimate) chemdad.com104-105 °C wikipedia.org
CAS Number 56456-50-9 scbt.com387-45-1 wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methanol
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InChI

InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFCUESFXBCRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205006
Record name 2-Chloro-6-fluorobenzyl alcohol
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Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56456-50-9
Record name 2-Chloro-6-fluorobenzenemethanol
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Record name 2-Chloro-6-fluorobenzyl alcohol
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Record name 2-Chloro-6-fluorobenzyl alcohol
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Record name 2-chloro-6-fluorobenzylic alcohol
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Record name 2-CHLORO-6-FLUOROBENZYL ALCOHOL
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Synthetic Methodologies and Reaction Pathways of 2 Chloro 6 Fluorobenzyl Alcohol

Established Synthesis Routes for 2-Chloro-6-fluorobenzyl Alcohol

The synthesis of this compound is typically achieved through multi-step pathways that begin with commercially available precursors. These routes involve the formation of an intermediate, 2-chloro-6-fluorobenzaldehyde (B137617), which is subsequently reduced to the target alcohol.

Multi-step Preparations from Benzyl (B1604629) Aldehyde or Benzyl Chloride Precursors

A common strategy for preparing this compound involves the initial synthesis of its corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde. This intermediate is a crucial building block in the production of various pharmaceuticals and agrochemicals, including the antiseptics flucloxacillin (B1213737) and dicloxacillin. chemimpex.comwikipedia.orgguidechem.com

Chlorination: 2-chloro-6-fluorotoluene (B1346809) is chlorinated to form 2-chloro-6-fluorobenzyl chloride. google.com

Hydrolysis: The 2-chloro-6-fluorobenzyl chloride intermediate is hydrolyzed to produce 2-chloro-6-fluorobenzaldehyde. guidechem.comgoogle.com

Reduction: The 2-chloro-6-fluorobenzaldehyde is then reduced to the final product, this compound.

Reduction Reactions to Obtain Benzyl Alcohol Derivatives

The final and critical step in the synthesis of this compound from its aldehyde precursor is a reduction reaction. This transformation targets the aldehyde functional group (-CHO) and converts it to a primary alcohol group (-CH2OH). This reduction must be selective to avoid altering the chloro and fluoro substituents on the aromatic ring. While various chemical reducing agents are capable of this conversion in organic synthesis, modern electrochemical methods provide a clean and efficient alternative. semanticscholar.org The electrochemical approach, in particular, has been demonstrated as a successful method for the reduction of 2-chloro-6-fluorobenzaldehyde to this compound. semanticscholar.orgisroset.org

Electrochemical Synthesis Approaches

Electrochemical synthesis represents a modern, green alternative to traditional chemical methods. semanticscholar.org This technique utilizes an electric current to drive chemical reactions, such as the reduction of an aldehyde to an alcohol, often with high selectivity and yield. semanticscholar.orgunimi.it

The electrochemical reduction of 2-chloro-6-fluorobenzaldehyde to this compound has been successfully demonstrated. semanticscholar.orgisroset.org In this process, the aldehyde is dissolved in a suitable solvent, and an electric current is applied. The electron acts as the primary reagent, facilitating the reduction of the carbonyl group to a hydroxyl group, thereby yielding the desired alcohol. semanticscholar.org The synthesized product is then extracted and can be characterized using standard analytical techniques such as IR, 1H NMR, and Mass spectral analysis. semanticscholar.orgisroset.org

To optimize the electrochemical synthesis, techniques like cyclic voltammetry (CV) and constant current electrolysis are employed. semanticscholar.org

Cyclic Voltammetry (CV) is used to investigate the electrochemical behavior of 2-chloro-6-fluorobenzaldehyde. semanticscholar.org By varying parameters such as pH and scan rate, researchers can understand the reaction mechanism and determine the optimal conditions for the synthesis. semanticscholar.orgresearchgate.net Studies have shown that for 2-chloro-6-fluorobenzaldehyde, the reduction process is diffusion-controlled and proceeds most effectively in an alkaline medium (pH 9.0), with a prominent reduction peak observed under these conditions. semanticscholar.org In contrast, the reaction peak is absent in acidic media and very weak in neutral media. semanticscholar.org

Constant Current Electrolysis is the method used for the bulk synthesis of the product. Based on the insights gained from CV, the electrolysis is carried out under optimized conditions. For instance, the reduction of 2-chloro-6-fluorobenzaldehyde has been performed at a constant current of 1.0 amp in an H-shaped glass cell using a glassy carbon electrode as the working electrode. semanticscholar.org

Table 1: Optimized Parameters for Electrochemical Synthesis

Parameter Value/Condition Source
Technique Constant Current Electrolysis semanticscholar.org
Precursor 2-Chloro-6-fluorobenzaldehyde semanticscholar.org
Working Electrode Glassy Carbon Electrode (GCE) semanticscholar.org
pH 9.0 (Alkaline Medium) semanticscholar.org
Supporting Electrolyte CH3COONa semanticscholar.org
Current 1.0 amp semanticscholar.org

| Solvent | Aqueous Methanol (B129727) | semanticscholar.org |

The electrochemical route for synthesizing this compound offers significant advantages over traditional chemical methods. semanticscholar.org

Eco-Friendly: The primary reagent is the electron, which is a clean, pollution-free reagent. This eliminates the need for potentially harmful and toxic chemical reducing agents. semanticscholar.org

Reduced Byproducts: The high selectivity of the electrochemical process minimizes the formation of undesirable byproducts, leading to a purer final product. semanticscholar.org

Simplified Work-up: With fewer byproducts, the purification and isolation (work-up) procedures are simpler and more efficient. semanticscholar.org

Cost-Effective: The avoidance of expensive and hazardous reagents, coupled with simpler procedures and high yields, makes the electrochemical method economically viable. semanticscholar.org

Biotransformation Methods Utilizing Biocatalysts

Biotransformation has emerged as a powerful tool in chemical synthesis, offering high selectivity and milder reaction conditions compared to conventional chemical methods. nih.govnih.gov The enzymatic reduction of the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde, is a common route to produce this compound. semanticscholar.org

Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the synthesis of aromatic alcohols. semanticscholar.org The reduction of 2-chloro-6-fluorobenzaldehyde to this compound can be effectively carried out using whole cells of baker's yeast. This method is advantageous due to the ready availability, low cost, and ease of handling of the biocatalyst. The enzymes within the yeast cells, primarily alcohol dehydrogenases, catalyze the conversion.

The use of both free and immobilized biocatalysts has been explored for the synthesis of benzyl alcohols. mdpi.com While free enzymes can be effective, their separation from the reaction mixture can be challenging. researchgate.net Immobilization of enzymes or whole cells onto a solid support offers several advantages, including enhanced stability, easier separation, and the potential for continuous operation. nih.govnih.gov

Immobilization can be achieved through methods like entrapment in alginate gels. mdpi.com Immobilized biocatalysts have shown improved robustness, particularly in the presence of high substrate or product concentrations which can be inhibitory to free cells. mdpi.com For instance, immobilized cells have demonstrated the ability to convert higher amounts of substrate compared to free cells under inhibitory conditions. mdpi.com

Biocatalyst FormMediaKey Findings
Free Cells AqueousSubject to inhibition at high product concentrations.
Immobilized Cells AqueousImproved robustness and higher conversion rates under inhibitory conditions compared to free cells.
Free & Immobilized Cells Two-Phase (e.g., with n-hexane)Higher relative conversion of benzaldehyde (B42025) compared to aqueous systems.

One of the most significant advantages of biocatalysis is the high degree of selectivity it offers. nih.gov Enzymes can distinguish between different functional groups (chemoselectivity), different positions on a molecule (regioselectivity), and stereoisomers (enantioselectivity). nih.gov This is particularly important in the synthesis of chiral alcohols, which are crucial building blocks for many pharmaceuticals. nih.gov Enzyme-catalyzed reactions often yield a single enantiomer with high purity, avoiding the need for complex and costly chiral separation steps that are often required in traditional chemical synthesis. nih.gov Furthermore, biocatalytic reactions are typically carried out under mild conditions of temperature and pressure, which reduces energy consumption and minimizes the formation of undesirable byproducts. nih.gov

Patent-Disclosed Synthetic Strategies

Patented methods for the synthesis of related compounds often provide insights into industrial-scale production strategies.

The general pathway would involve:

Chlorination: 2-Chloro-6-fluorotoluene is chlorinated under illumination to produce a mixture of benzyl chlorides. google.com

Hydrolysis: The resulting chlorinated mixture is then hydrolyzed, often in the presence of a catalyst, to yield 2-chloro-6-fluorobenzaldehyde. google.com

Reduction: The final step would be the reduction of the aldehyde to this compound.

Advanced Synthetic Strategies and Green Chemistry Approaches

In line with the principles of green chemistry, modern synthetic strategies aim to be more environmentally friendly and economically viable. semanticscholar.org Electrochemical synthesis is one such approach that has been investigated for the production of this compound. semanticscholar.orgisroset.org This method involves the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde. The key advantage of this technique is the use of electrons as the primary reagent, which eliminates the need for potentially harmful and polluting chemical reducing agents. semanticscholar.org The process is often diffusion-controlled and can lead to high yields of the pure product with a simpler work-up procedure. semanticscholar.orgisroset.org

Environmentally Compatible Synthesis Routes

A prominent environmentally friendly approach for synthesizing this compound is through the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde. semanticscholar.orgisroset.org This method is considered a green chemistry technique because it utilizes electrons as the primary reagent, which are generated during the electrochemical process. semanticscholar.org This approach avoids the need for hazardous and polluting chemical reducing agents. semanticscholar.org The electrochemical synthesis is typically carried out using a glassy carbon electrode (GCE) in a process known as constant current electrolysis. semanticscholar.orgisroset.org

The benefits of this electrochemical technique include a simpler work-up procedure, cost-effectiveness, and the production of a purer product in high yields. semanticscholar.org By eliminating harmful reagents, it inherently becomes a more sustainable and environmentally benign process. semanticscholar.org

Another aspect of environmentally compatible synthesis involves the preparation of the precursor, 2-chloro-6-fluorobenzaldehyde. Traditional methods often use catalysts like sulfuric acid in large quantities. google.com An improved method involves the use of a ferric solid superacid as a catalyst for the hydrolysis of 2-chloro-6-fluorobenzyl dichloride. google.com This solid acid catalyst is more environmentally friendly than liquid acids like sulfuric acid.

Minimization of Byproduct Formation and Waste Generation

A significant advantage of the electrochemical synthesis of this compound is the inherent minimization of byproducts. semanticscholar.org Since the process involves the direct transfer of electrons to the substrate, it avoids the side reactions often associated with chemical reducing agents, leading to a cleaner reaction profile and a product of high purity. semanticscholar.org This simplified procedure also reduces the amount of waste generated during product purification. semanticscholar.org

Mechanistic Studies of this compound Formation

The formation of this compound via electrochemical reduction of 2-chloro-6-fluorobenzaldehyde has been investigated using cyclic voltammetry. semanticscholar.orgisroset.org These studies are crucial for understanding the kinetics and mechanisms of the redox reaction and for optimizing the conditions for the electrolysis process. semanticscholar.org

While not a study of its formation, research into the metabolism of compounds containing a fluorobenzyl moiety, such as the drug lapatinib, can offer insights into the reverse reaction—the oxidation of the benzyl alcohol. acs.org In biological systems, this oxidation can proceed through the formation of the corresponding benzaldehyde, which is then further oxidized to benzoic acid. acs.org

Below is a table summarizing the key aspects of the electrochemical synthesis method.

FeatureDescriptionReference
Starting Material 2-Chloro-6-fluorobenzaldehyde semanticscholar.orgisroset.org
Technique Constant Current Electrolysis, Cyclic Voltammetry semanticscholar.orgisroset.org
Working Electrode Glassy Carbon Electrode (GCE) semanticscholar.orgisroset.org
Reaction Type Electrochemical Reduction semanticscholar.orgisroset.org
Mechanism Control Diffusion Controlled semanticscholar.orgisroset.org
Key Advantages Environmentally friendly, minimal byproducts, high purity, good yield semanticscholar.org

Chemical Reactivity and Functionalization of 2 Chloro 6 Fluorobenzyl Alcohol

Reactivity of the Hydroxyl Group

The primary alcohol group (-CH₂OH) is the most reactive site of the molecule under many conditions, readily undergoing oxidation, esterification, and etherification reactions.

Oxidation Reactions to 2-Chloro-6-fluorobenzaldehyde (B137617)

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. 2-Chloro-6-fluorobenzyl alcohol can be oxidized to its corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde. This transformation is crucial as the aldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. semanticscholar.org

A variety of modern oxidation methods are suitable for this conversion, designed to be highly selective to prevent over-oxidation to the corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid. nih.gov The use of catalytic systems is preferred to stoichiometric, often toxic, heavy-metal-based oxidants.

One of the most effective methods involves the use of stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as catalysts. These reactions can be performed under mild conditions with a co-oxidant. For instance, the TEMPO/HBr/H₂O₂ system in an ionic liquid has been shown to be effective for the selective oxidation of benzylic alcohols to aldehydes. researchgate.net Another established protocol is the Anelli-Montanari oxidation, which uses NaOCl as the co-oxidant in a biphasic system. nih.gov Mechanochemical methods, using ball milling, have also emerged as an eco-friendly alternative that can provide high yields of aldehydes from alcohols in the presence of a catalyst like TEMPO. nih.gov

Conversely, this compound can be synthesized by the reduction of 2-chloro-6-fluorobenzaldehyde. semanticscholar.org An electrochemical approach using a glassy carbon electrode has been demonstrated for this purpose, highlighting the reversible nature of this oxidation-reduction system. semanticscholar.orgisroset.org

Table 1: Oxidation Methods for Benzyl (B1604629) Alcohols

Method Catalyst Co-oxidant Key Features
TEMPO-catalyzed oxidation TEMPO NaOCl, H₂O₂ High selectivity for aldehydes, mild conditions. nih.govresearchgate.net

Esterification to Form 2-Chloro-6-fluorobenzyl Esters

The hydroxyl group of this compound can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent. The formation of esters is a common strategy to modify the properties of a molecule, for example, to create a prodrug or to alter its lipophilicity.

An example of such an ester is 2-chloro-6-fluorobenzyl trifluoroacetate. The synthesis of fluorinated esters can be achieved under standard esterification conditions. For instance, stereoselective synthesis of related chloro-fluoro esters has been performed, indicating the accessibility of these compounds. nih.gov The reactivity in esterification is similar to that of other benzyl alcohols, such as 2,6-dichlorobenzyl alcohol, which is known to be a precursor for lipophilic esters.

Etherification Reactions

Etherification of this compound involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl or aryl group, forming an ether. This can be achieved through various methods, most commonly the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Modern, catalytic methods offer an alternative to classical approaches. Iron(III) chloride (FeCl₃) has been shown to effectively catalyze the symmetrical etherification of various benzyl alcohols. acs.org For the synthesis of non-symmetrical ethers, a system using iron(II) chloride (FeCl₂) with a pyridine (B92270) bis-thiazoline ligand has been developed, allowing for high selectivity. acs.org These iron-catalyzed methods are considered more environmentally friendly than many traditional methods. The existence of ethers such as 2-chloro-6-fluorobenzyl n-butyl ether and 2-chloro-6-fluorobenzyl n-propyl ether confirms the feasibility of these reactions. google.comnih.gov

Table 2: Iron-Catalyzed Etherification of Benzyl Alcohols

Reaction Type Catalyst System Product Type Yield Range
Symmetrical Etherification FeCl₃·6H₂O (5 mol %) Symmetrical ethers 53-91% acs.org

Reactivity of the Halogen Atoms on the Aromatic Ring

The chlorine and fluorine atoms on the benzene (B151609) ring are generally less reactive than the hydroxyl group. Their substitution typically requires more forcing conditions and is governed by the principles of aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike the more common electrophilic aromatic substitutions, SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. openstax.orglibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.orgopenstax.org

In this compound, both the chlorine and fluorine atoms are electron-withdrawing. The fluorine atom is ortho to the chlorine atom. This arrangement, with an EWG ortho to a potential leaving group (Cl), facilitates the SNAr mechanism. libretexts.org Therefore, it is theoretically possible for a strong nucleophile to displace the chloride or fluoride (B91410) ion. The reaction proceeds via a two-step addition-elimination mechanism: the nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion (the Meisenheimer complex), and in the second step, the leaving group is expelled to restore the aromaticity of the ring. openstax.org This mechanism is favored over SN1 (which would form an unstable aryl cation) and SN2 (which is sterically impossible on an aromatic ring). openstax.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. uci.edu The outcome of such a reaction on a substituted benzene ring is determined by the electronic properties of the existing substituents. These substituents influence both the reactivity of the ring and the position (orientation) of the incoming electrophile. unizin.orglibretexts.org

In this compound, the aromatic ring bears three substituents: a chloro group, a fluoro group, and a hydroxymethyl group (-CH₂OH).

Directing Effects : All three groups are ortho, para-directors. unizin.orgorganicchemistrytutor.com This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

Reactivity Effects : Both chlorine and fluorine are deactivating groups due to their strong inductive electron-withdrawing effect, which outweighs their weak resonance-donating effect. unizin.orgorganicchemistrytutor.com The hydroxymethyl group is considered to be weakly deactivating.

The available positions for substitution on the ring are C3, C4, and C5.

The C3 position is ortho to the -CH₂OH group and meta to the Cl and F atoms.

The C4 position is para to the -CH₂OH group and meta to the Cl and F atoms.

The C5 position is meta to the -CH₂OH group and para to the F atom and ortho to the Cl atom.

Considering the directing effects:

The -CH₂OH group directs towards C3 and C4.

The -Cl group directs towards C3 and C5.

The -F group directs towards C3 and C5.

All three substituents direct towards the C3 position. The C5 position is also strongly favored by both halogens. The C4 position is only favored by the hydroxymethyl group. Therefore, electrophilic attack is most likely to occur at the C3 or C5 positions. However, the cumulative deactivating effect of the three substituents makes the aromatic ring significantly less nucleophilic than benzene, meaning that harsher reaction conditions would likely be required to achieve electrophilic substitution.

Reactions Involving the Aromatic Ring

The substituted benzene ring of this compound can be further modified, though the primary reactivity often centers on the benzylic alcohol for derivatization.

The oxidation of the benzylic alcohol group is a common transformation. The conversion of this compound to its corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid, is a feasible and documented pathway . This transformation typically proceeds via the intermediate aldehyde. For instance, a patent describes the oxidation of this compound to 2-chloro-6-fluorobenzaldehyde googleapis.com. Further oxidation of the aldehyde, a standard process in organic synthesis, yields the final benzoic acid derivative. This benzoic acid can also be obtained from related precursors via hydrolysis, where the benzyl alcohol is an intermediate .

The derivatization of this compound into trifluoromethyl-substituted benzoic acids or the intramolecular cyclization to form lactones are more complex transformations that are not specifically detailed for this starting material in the reviewed scientific literature.

Catalytic Transformations Involving this compound

The alcohol moiety of this compound is amenable to various catalytic transformations, including advanced photochemical methods.

Recent advances in photoredox catalysis have enabled the efficient, acceptorless dehydrogenation of alcohols to their corresponding carbonyl compounds under mild conditions. This technology is applicable to a wide range of alcohols, including various substituted benzyl alcohols rsc.org. The process utilizes light energy to drive the oxidation of the alcohol, releasing dihydrogen (H₂) as the sole byproduct, which represents a green and atom-economical approach rsc.org.

A key breakthrough in this area involves the use of binuclear platinum(II) diphosphite complexes, such as [Pt₂(pop)₄]⁴⁻ (where 'pop' is the diphosphite ligand), as highly effective photocatalysts. rsc.org These complexes can absorb light and initiate the dehydrogenation of alcohols via an inner-sphere atom abstraction mechanism at room temperature. rsc.org The catalytic cycle is completed by the reductive elimination of dihydrogen from an in situ formed platinum(III)-hydride species, regenerating the catalyst without the need for a sacrificial chemical oxidant or acceptor. rsc.org This catalytic system has been shown to be effective for the dehydrogenation of over 50 different alcohols. rsc.org

Table 1: Photocatalysts for Acceptorless Dehydrogenation

Catalyst Catalyst Name/Family Reaction Type Ref
[Pt₂(pop)₄]⁴⁻ Binuclear Platinum(II) Diphosphite Complex Photo-dehydrogenation rsc.org

The choice of solvent can significantly influence the outcome of these photocatalytic reactions. A study on the dehydrogenation of 1-phenylethanol, a model substrate for benzylic alcohols, using a Pt(II) diphosphite catalyst highlighted the importance of the reaction medium. rsc.org While the primary product is the corresponding ketone (acetophenone), the solvent can alter reaction efficiency and potentially lead to side products. The investigation into various solvents helps in optimizing reaction conditions to maximize the yield of the desired product and understand the reaction mechanism more deeply. rsc.org

Table 2: Effect of Solvent on the Photocatalytic Dehydrogenation of 1-Phenylethanol As a representative example of the catalytic system's behavior.

Solvent Product Yield Ref
Acetonitrile (B52724) (CH₃CN) Acetophenone High rsc.org
Dichloromethane (CH₂Cl₂) Acetophenone Moderate rsc.org
Water (H₂O) Acetophenone Low researchgate.net
Dimethylformamide (DMF) Acetophenone Low researchgate.net

Photo-dehydrogenation Reactions

Mechanistic Insights into Radical Formation and Reaction Pathways

The study of the radical chemistry of this compound provides a window into the influence of electron-withdrawing substituents on the reactivity of benzylic alcohols. While specific experimental and computational studies on the radical reactions of this compound are not extensively documented in publicly available literature, a comprehensive understanding of its mechanistic pathways can be constructed by drawing parallels with related substituted benzyl alcohols and applying fundamental principles of physical organic chemistry. The presence of both a chloro and a fluoro group on the aromatic ring significantly impacts the energetics and pathways of radical formation and subsequent reactions.

The generation of a radical from this compound can principally occur through two primary pathways: hydrogen atom abstraction (HAT) from the benzylic carbon or the hydroxyl group, or via single-electron transfer (SET) processes. The resulting radical intermediates, the 2-chloro-6-fluorobenzyl radical and the 2-chloro-6-fluorobenzyloxy radical, exhibit distinct reactivity profiles.

Formation of the 2-Chloro-6-fluorobenzyl Radical:

The formation of the 2-chloro-6-fluorobenzyl radical typically proceeds through the abstraction of a hydrogen atom from the benzylic methylene (B1212753) group (-CH₂OH). This process is highly dependent on the bond dissociation energy (BDE) of the benzylic C-H bond. The stability of the resulting benzylic radical is a key determinant of this BDE. In benzyl alcohol itself, the benzylic C-H BDE is estimated to be approximately 79 kcal/mol. nih.gov The substituents on the aromatic ring play a crucial role in modulating this value.

Computational studies on the reaction of benzyl alcohol with the nitrate (B79036) radical (NO₃•) have shown that hydrogen abstraction from the benzylic position is a highly favorable pathway. researchgate.net By analogy, a similar reaction with this compound would likely lead to the formation of the corresponding 2-chloro-6-fluorobenzyl radical.

Formation of the 2-Chloro-6-fluorobenzyloxy Radical:

Alternatively, radical formation can occur via abstraction of the hydrogen atom from the hydroxyl group, leading to the formation of a benzyloxy radical. The O-H bond in alcohols is generally stronger than the benzylic C-H bond. For instance, the O-H BDE in methanol (B129727) is around 104 kcal/mol. While the benzylic position weakens the adjacent C-H bond, the O-H bond remains relatively strong. However, in the presence of specific reagents, such as those that can engage in proton-coupled electron transfer (PCET), the homolytic cleavage of the O-H bond can be facilitated. nih.gov

Once formed, the 2-chloro-6-fluorobenzyloxy radical is a highly reactive species. Oxygen-centered radicals are known to be potent hydrogen abstractors and can participate in various intramolecular reactions, such as 1,5-hydrogen atom transfer if a suitable C-H bond is accessible.

Reaction Pathways of the Radical Intermediates:

The subsequent reaction pathways of the generated radicals are diverse and depend on the reaction conditions, including the presence of trapping agents, oxidants, or reductants.

Oxidation to the Aldehyde: A primary reaction pathway for the 2-chloro-6-fluorobenzyl radical is oxidation to the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde. This can occur in the presence of an oxidizing agent or molecular oxygen. For example, the reaction of the benzyl radical with O₂ is known to produce benzaldehyde (B42025). nih.gov This transformation is a key step in many catalytic oxidation reactions of benzyl alcohols.

Dimerization and Coupling Reactions: In the absence of efficient trapping agents, the 2-chloro-6-fluorobenzyl radicals can undergo dimerization to form 1,2-bis(2-chloro-6-fluorophenyl)ethane. Cross-coupling reactions with other radical species present in the reaction mixture are also possible.

Further Reactions of the Benzyloxy Radical: The 2-chloro-6-fluorobenzyloxy radical, if formed, can undergo β-scission of the C-C bond, leading to fragmentation of the molecule. However, a more common pathway in the context of alcohol oxidation is hydrogen abstraction to form the corresponding aldehyde.

The table below summarizes the key radical intermediates and their likely subsequent reaction products.

Radical IntermediateFormation PathwaySubsequent Reaction Products
2-Chloro-6-fluorobenzyl radicalHydrogen Atom Transfer from benzylic C-H2-Chloro-6-fluorobenzaldehyde, 1,2-bis(2-chloro-6-fluorophenyl)ethane
2-Chloro-6-fluorobenzyloxy radicalHydrogen Atom Transfer from O-H2-Chloro-6-fluorobenzaldehyde

Applications of 2 Chloro 6 Fluorobenzyl Alcohol As a Synthetic Intermediate

In Pharmaceutical Synthesis and Drug Development

The primary application of 2-chloro-6-fluorobenzyl alcohol in the pharmaceutical industry is as a key intermediate in the production of biologically active compounds. chemimpex.com Its functional hydroxymethyl group (-CH2OH) can be readily modified to form esters, ethers, or amides, which are crucial structural motifs in many drug candidates. smolecule.com This reactivity allows for its incorporation into a wide array of molecules, contributing to the development of new pharmaceuticals. chemimpex.com

This compound serves as a foundational component for synthesizing various active pharmaceutical ingredients (APIs). chemimpex.com Its structure is a key component in creating compounds with enhanced biological activity. chemimpex.com Researchers utilize this alcohol as an intermediate for producing complex molecules aimed at treating a range of diseases, leveraging its unique substitution pattern to achieve desired pharmacological profiles. ontosight.aisemanticscholar.org The chlorinated and fluorinated aromatic ring is a feature present in numerous modern pharmaceutical compounds. nih.gov

The 2-chloro-6-fluorobenzyl moiety is incorporated into molecules designed to act on the central nervous system (CNS). nih.gov While direct synthesis of specific neurological drugs from this compound is detailed in proprietary literature, the broader class of fluorinated and chlorinated aromatic compounds is of significant interest in medicinal chemistry for CNS applications. ontosight.ai The development of novel compounds for treating neurological disorders is an urgent area of research, focusing on creating agents that can effectively cross the blood-brain barrier and exert their effects. nih.govresearchgate.net The synthesis of novel flavones and their derivatives for potential neuroprotective applications represents one area where such building blocks are crucial. researchgate.netmdpi.com

The 2-chloro-6-fluorobenzyl group is a critical structural component in a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with significant anti-HIV activity. Specifically, it is used to synthesize 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, also known as 2-Cl-6-F-S-DABOs. nih.gov These compounds have demonstrated picomolar activity against wild-type HIV-1 and have shown a broad spectrum of inhibitory activity against clinically relevant HIV-1 mutants. nih.gov The stereochemistry at the benzylic position plays a crucial role, with the (R)-configuration showing the highest antiviral activity in both cellular and enzymatic assays. nih.gov

Table 1: Anti-HIV-1 Activity of Representative 2-Cl-6-F-S-DABO Compounds

Compound Target Activity (EC₅₀ in µM)
10a (R-isomer) HIV-1 (wt) 0.0016
10a (S-isomer) HIV-1 (wt) >1
9c (R,R-isomer) HIV-1 (wt) 0.0018
10c (R,R-isomer) HIV-1 (wt) 0.0015

Data sourced from research on 2-Cl-6-F-S-DABOs, a class of pyrimidinone derivatives. nih.gov

This compound, or more commonly its activated form, 2-chloro-6-fluorobenzyl chloride, serves as an alkylating agent in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. researchgate.netresearchgate.net These triazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antifungal and antibacterial properties. researchgate.netnih.govnih.gov The synthesis involves introducing the 2-chloro-6-fluorobenzyl group onto the triazole scaffold. nih.gov Studies have shown that novel triazole derivatives containing a substituted benzyl (B1604629) group exhibit potent in vitro activity against various human pathogenic fungi and bacteria. researchgate.netnih.gov

A significant industrial application of this compound is its oxidation to produce 2-chloro-6-fluorobenzaldehyde (B137617). semanticscholar.orgisroset.org This aldehyde is a crucial intermediate in the pharmaceutical industry, primarily for the synthesis of semi-synthetic penicillins, such as flucloxacillin (B1213737) and dicloxacillin. guidechem.comwikipedia.orggoogle.com These beta-lactam antibiotics are valued for their efficacy against beta-lactamase-producing bacteria. google.com The synthesis pathway typically involves the oxidation of the alcohol to the aldehyde, which is then incorporated into the final antibiotic structure. semanticscholar.orgwikipedia.org

Table 2: Synthetic Transformation

Starting Material Product Application of Product

The 2-chloro-6-fluorobenzyl moiety is a valuable building block for creating novel molecules with potential therapeutic applications for the central nervous system (CNS). While the direct synthesis of N,N-di(2-chloro-6-fluorobenzyl)hydroxylamine is not extensively detailed in publicly available research, the general strategy of using substituted benzyl alcohols to construct more complex molecules is a common practice in medicinal chemistry. chemimpex.com The development of CNS-targeted compounds often involves the synthesis of unique molecular scaffolds designed to achieve specific neuroprotective or neuromodulatory effects. researchgate.netmdpi.com

Precursor for Synthesizing Adenine (B156593) Derivatives with Antiviral Activity

This compound is a valuable precursor in the synthesis of modified nucleoside analogs, particularly adenine derivatives, which have been investigated for their antiviral properties. The utility of this compound often involves its conversion to a more reactive intermediate, such as 2-chloro-6-fluorobenzyl chloride. This chloride is then used as an alkylating reagent in the synthesis of various biologically active molecules. sigmaaldrich.com

A key application is in the preparation of 9-substituted adenine derivatives. sigmaaldrich.com The 2-chloro-6-fluorobenzyl group can be introduced at the N9 position of the adenine core, a common modification strategy for developing antiviral agents. Furthermore, the broader importance of the 2-chloro-6-fluorobenzyl moiety is highlighted in the synthesis of related heterocyclic compounds with significant antiviral efficacy. For instance, pyrimidinone derivatives known as 2-Cl-6-F-S-DABOs, which incorporate the 6-(2-chloro-6-fluorobenzyl) group, have demonstrated potent, picomolar-level activity against wild-type HIV-1. nih.gov These findings underscore the critical role of the specific substitution pattern on the benzyl ring in achieving high antiviral potency. nih.gov While some synthesized adenine derivatives have shown promise against herpes simplex virus (HSV-1, HSV-2) and varicella-zoster virus (VZV), the specific contribution of the 2-chloro-6-fluorobenzyl group continues to be an area of research interest. nih.gov

Compound ClassSynthetic Role of 2-Chloro-6-fluorobenzyl MoietyTarget Virus (Example)
9-Substituted Adenines Precursor for the N9-benzyl substituent via 2-chloro-6-fluorobenzyl chloride. sigmaaldrich.comGeneral antiviral applications.
S-DABOs (Pyrimidinones) Incorporated as a 6-(2-chloro-6-fluorobenzyl) group. nih.govHIV-1. nih.gov

Role in the Synthesis of Xanthine (B1682287) Derivatives for Neurodegenerative Diseases

The structural framework of this compound is instrumental in the development of novel xanthine derivatives aimed at treating neurodegenerative diseases. uniroma1.it Xanthines, a class of purine (B94841) alkaloids that includes caffeine (B1668208) and theophylline, are known to interact with various targets in the central nervous system and have been explored for their neuroprotective effects. uniroma1.itmdpi.com

Research has focused on modifying the xanthine core to enhance potency and selectivity for specific neurological targets. nih.gov In a notable example, the 2-chloro-6-fluorobenzyl group was incorporated into a tricyclic xanthine-based structure to create 9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. uniroma1.it This specific compound was synthesized and evaluated as a potential dual-target drug for neurodegenerative conditions, highlighting the value of the substituted benzyl moiety in tailoring the pharmacological profile of the final molecule. uniroma1.it The synthesis of such complex derivatives often leverages the reactivity of the benzyl group for attachment to the xanthine scaffold. uniroma1.itgoogle.com The broader field continues to produce xanthine derivatives as inhibitors of enzymes like acetylcholinesterase, which are relevant to diseases such as Alzheimer's. mdpi.com

Derivative SynthesizedTherapeutic TargetResearch Finding
9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione Neurodegenerative diseases. uniroma1.itInvestigated as a potential dual-target drug. uniroma1.it
General Xanthine Derivatives Dementia, Alzheimer's disease. mdpi.comgoogle.comSynthesized as adenosine (B11128) receptor antagonists and acetylcholinesterase inhibitors. mdpi.comgoogle.com

In Agrochemical Development

Formulation of Herbicides and Pesticides

This compound serves as a key building block in the agrochemical industry for the development and formulation of effective herbicides and pesticides. chemimpex.comontosight.ai Its chemical structure, featuring both chlorine and fluorine atoms on the benzene (B151609) ring, allows for the creation of active ingredients with specific biological activities. chemimpex.com The compound itself, or its direct derivatives like 2-chloro-6-fluorobenzaldehyde, are utilized as intermediates in the production of high-efficiency, low-toxicity pesticides and sterilants. wikipedia.orggoogle.com The presence of halogens on the aromatic ring is a common feature in many agrochemicals, contributing to their efficacy and stability. Benzyl alcohol and its derivatives have been explored for their non-selective herbicidal properties, acting on a wide range of undesirable plant species. google.comgoogle.com

Functionalization into Herbicidal Agents via Nucleophilic Substitution

A primary chemical strategy for integrating this compound into herbicidal agents is through its functionalization via nucleophilic substitution reactions. The alcohol's hydroxyl group can be converted into a better leaving group, for example by creating the corresponding 2-chloro-6-fluorobenzyl halide. This activated intermediate readily reacts with various nucleophiles present on a core molecular scaffold to form the final, active herbicide.

This approach is exemplified in the synthesis of analogs of the herbicide cinmethylin. nih.gov Research into these analogs revealed that the presence and position of substituents on the benzyl ring are critical for herbicidal activity. nih.gov Specifically, a 2-fluorobenzyl group was found to confer high potency. nih.gov The synthesis involved the alkylation of an alcohol intermediate with 2-fluorobenzyl bromide, a classic example of nucleophilic substitution. nih.gov This demonstrates the principle that attaching the substituted benzyl moiety to a larger structure is a key step in creating the herbicidal properties. The reactivity of such halogenated compounds towards nucleophiles is a well-studied area in the context of herbicide chemistry. nih.gov

In Material Science

Production of Specialty Polymers and Resins

In the field of material science, this compound is explored as a monomer or modifying agent in the production of specialty polymers and resins. chemimpex.comontosight.ai The incorporation of this halogenated compound into polymer chains can impart desirable properties to the final material. chemimpex.com Specifically, polymers and resins derived from this alcohol are investigated for potentially improved thermal stability and enhanced chemical resistance compared to conventional materials. chemimpex.com The unique combination of chloro and fluoro substituents on the aromatic ring contributes to these enhanced characteristics. chemimpex.com Additionally, research has indicated its potential use as a component in the development of liquid crystals, which are materials with applications in displays and optical devices. smolecule.com

Application AreaRole of this compoundResulting Property/Product
Specialty Polymers Monomer or additive. chemimpex.comontosight.aiImproved thermal and chemical resistance. chemimpex.com
Liquid Crystals Potential component. smolecule.comInfluence on phase behavior and thermal stability. smolecule.com

In Organic Chemistry Research as a Versatile Reagent and Building Block

This compound is a valuable and versatile building block in organic chemistry research. Its unique structure, featuring both chloro and fluoro substituents on the benzene ring, enhances its reactivity and makes it a prime candidate for the synthesis of more complex molecules. chemimpex.com This di-substituted benzyl alcohol serves as a crucial starting material or intermediate in a variety of chemical reactions, allowing for the precise and efficient creation of intricate molecular architectures. chemimpex.comontosight.ai

The presence of the halogen atoms influences the compound's chemical properties, including its reactivity, solubility, and boiling point. ontosight.ai These characteristics make it a useful precursor for synthesizing other chlorinated and fluorinated aromatic compounds. ontosight.ai The hydroxyl group of the alcohol can be readily converted into other functional groups, providing a handle for further molecular elaboration. For instance, it can be oxidized to form the corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde, which is an important intermediate in the synthesis of various compounds, including pharmaceuticals and pesticides. wikipedia.orggoogle.com

The reactivity of the aromatic ring is also influenced by the two halogen substituents. These groups can direct further electrophilic or nucleophilic aromatic substitution reactions to specific positions on the ring, allowing for controlled and selective synthesis of polysubstituted aromatic compounds. This level of control is highly desirable in the construction of complex target molecules.

Researchers utilize this compound and its derivatives in the development of novel compounds with potential applications in pharmaceuticals and agrochemicals. chemimpex.comontosight.ai Its role as a foundational element enables the exploration of new chemical space in drug discovery and materials science. chemimpex.com

Table 1: Examples of Reactions Utilizing this compound or its Precursor

Starting MaterialReagent(s)ProductApplication/Significance
2-Chloro-6-fluorotoluene (B1346809)Chromyl chloride2-Chloro-6-fluorobenzaldehydeIntermediate for antiseptics (dicloxacillin, flucloxacillin) and pesticides. wikipedia.org
2-Chloro-6-fluorotolueneChlorination under illumination, then hydrolysis with a solid superacid2-Chloro-6-fluorobenzaldehydeAn important organic synthesis intermediate for pharmaceuticals and pesticides. google.com
2-Chloro-6-fluorobenzaldehydeElectrochemical reductionThis compound Synthesis and characterization of the title compound. isroset.org

Potential Applications in Fluorescent Probe Development for Biological Imaging

The unique electronic properties conferred by the chloro and fluoro substituents on the aromatic ring of this compound suggest its potential as a scaffold for the development of fluorescent probes for biological imaging. chemimpex.com Fluorescent probes are indispensable tools for visualizing and monitoring dynamic molecular processes within living cells and organisms with high sensitivity and resolution. nih.gov

The design of a fluorescent probe often involves a fluorophore (the light-emitting component) linked to a recognition unit that selectively interacts with a specific analyte or is sensitive to a particular microenvironment. The benzyl alcohol moiety of this compound can serve as a convenient attachment point for linking to a fluorophore or for modification into a reactive group that can sense specific biological molecules.

For instance, the core structure could be incorporated into larger systems designed to detect reactive oxygen species (ROS), reactive nitrogen species (RNS), or other bioactive molecules that are crucial in cellular signaling and disease pathogenesis. rsc.org The halogen substituents can modulate the photophysical properties of a potential probe, such as its emission wavelength and quantum yield, which are critical parameters for effective biological imaging. nih.gov

While direct applications of this compound in published fluorescent probes are not extensively documented, its structural motifs are relevant to the design of such tools. The general strategy involves creating a probe that undergoes a chemical reaction with the target analyte, leading to a change in its fluorescence properties (e.g., a "turn-on" or "turn-off" response). The benzylic position is a common site for designing such reaction-based probes. nih.gov

Table 2: Key Considerations for Fluorescent Probe Design Relevant to this compound

Feature of this compoundRelevance to Fluorescent Probe DesignDesired Outcome for Biological Imaging
Aromatic Ring Core scaffold for a fluorophore or a recognition moiety.Strong absorption and emission, high photostability. nih.gov
Halogen Substituents (Cl, F) Can modulate electronic properties, influencing fluorescence quantum yield and wavelength. Can also serve as sites for further functionalization.Fine-tuning of photophysical properties to match excitation sources and avoid background autofluorescence. nih.gov
Alcohol Functional Group (-CH₂OH) Provides a site for chemical modification to introduce a recognition element or to link to another molecular component.Selective reaction with the target analyte, leading to a measurable change in fluorescence signal. nih.gov

Advanced Analytical Methodologies for 2 Chloro 6 Fluorobenzyl Alcohol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of 2-Chloro-6-fluorobenzyl alcohol. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement. A 2018 study by Saharan, for instance, utilized a combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectral analysis to characterize synthesized this compound. isroset.orgsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C NMR, 2D Techniques like COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the chemical shifts and splitting patterns of the proton signals are indicative of their chemical environment. chemicalbook.com The aromatic protons typically appear in the downfield region, with their signals split due to coupling with neighboring protons and the fluorine atom. The benzylic protons of the -CH₂OH group and the hydroxyl proton will also exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of the attached substituents (chlorine, fluorine, and the hydroxyl group).

2D NMR Techniques (COSY, HSQC): For a more detailed structural elucidation and unambiguous assignment of ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between adjacent aromatic protons and potentially between the benzylic and hydroxyl protons under certain conditions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes correlations between protons and the carbon atoms they are directly attached to. hmdb.calibretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton. hmdb.calibretexts.org

Table 1: Expected NMR Data for this compound
TechniqueNucleusExpected Chemical Shift (ppm)Description
¹H NMRAr-H~ 7.0 - 7.5Aromatic protons, complex multiplet patterns due to H-H and H-F coupling.
-CH₂-~ 4.7Benzylic protons, likely a singlet or a doublet if coupled to the hydroxyl proton.
-OHVariableHydroxyl proton, chemical shift is dependent on concentration and solvent.
¹³C NMRAr-C~ 115 - 160Aromatic carbons, with shifts influenced by Cl and F substituents. The carbon attached to fluorine will show a large C-F coupling constant.
-CH₂-~ 59 - 65Benzylic carbon.
C-F~ 155 - 165 (d, ¹JCF ≈ 245 Hz)Carbon directly bonded to fluorine, showing a characteristic large one-bond coupling constant.
COSY¹H-¹H-Cross-peaks would indicate coupling between adjacent aromatic protons.
HSQC¹H-¹³C-Cross-peaks would correlate each aromatic and benzylic proton with its directly attached carbon atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. theaic.org The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbon-hydrogen (C-H), and carbon-carbon (C-C) bonds, as well as vibrations associated with the substituted aromatic ring and the carbon-halogen bonds. A study on the vibrational spectroscopy of the related compound 2,6-dichlorobenzyl alcohol provides a useful reference for assigning these bands.

Table 2: Expected Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~ 3600 - 3200 (broad)O-HStretching
~ 3100 - 3000Aromatic C-HStretching
~ 2950 - 2850Aliphatic C-H (-CH₂)Stretching
~ 1600 - 1450Aromatic C=CRing Stretching
~ 1260 - 1000C-OStretching
~ 1100 - 1000C-FStretching
~ 800 - 600C-ClStretching

Mass Spectrometry (MS and GC-MS/MS) for Structural Confirmation and Byproduct Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. miamioh.edu For this compound, the molecular ion peak would confirm its molecular weight. uni.lu

The fragmentation of this compound in the mass spectrometer would likely involve the loss of small molecules or radicals, such as water from the alcohol group, or cleavage of the benzylic C-C bond. libretexts.org The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key indicator in identifying fragments containing a chlorine atom. miamioh.edu

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of tandem mass spectrometry. rsc.org It is particularly useful for identifying and quantifying byproducts in the synthesis of this compound, even at trace levels. Byproducts could include isomers, starting materials like 2-chloro-6-fluorobenzaldehyde (B137617), or products of side reactions. wikipedia.org

Table 3: Predicted Mass Spectrometry Data for this compound
m/z (predicted)IonDescription
160/162[M]⁺Molecular ion peak, showing the isotopic pattern for one chlorine atom.
142/144[M-H₂O]⁺Loss of a water molecule from the molecular ion.
125[M-Cl]⁺Loss of a chlorine atom.
131[C₇H₅FO]⁺Loss of a chlorine radical.

Chromatographic Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its degradation over time. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Purity Assessment and Residual Solvent Quantification

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile and thermally stable compounds. japsonline.com For this compound, which is a solid at room temperature, GC analysis would typically be performed on a solution of the compound. thermofisher.com A high-purity standard of the compound is used to determine the percentage purity of a sample by comparing their peak areas. apolloscientific.co.uk

GC coupled with a Flame Ionization Detector (FID) is a standard method for purity assessment. The technique can also be employed for the quantification of residual solvents that may be present from the synthesis and purification processes. Headspace GC is a common technique for the analysis of residual solvents in pharmaceutical products.

High-Performance Liquid Chromatography (HPLC-UV/IR) for Monitoring Degradation Products

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for non-volatile or thermally labile compounds. researchgate.net An HPLC method with UV detection is particularly suitable for monitoring the degradation of this compound. One of the primary degradation products of benzyl (B1604629) alcohols is the corresponding benzaldehyde (B42025), which can be readily detected and quantified by HPLC-UV. researchgate.net

A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The UV detector would be set to a wavelength where both the parent compound and potential degradation products have significant absorbance. The development of a stability-indicating HPLC method is crucial to ensure that all potential degradation products are separated from the main compound and from each other.

Other Analytical Methods

Beyond standard chromatographic and spectroscopic techniques, other analytical methodologies provide valuable information regarding the physical properties and theoretical behavior of this compound and its related compounds. These methods include classical physical measurements like melting point determination and modern computational approaches such as Density Functional Theory (DFT) calculations.

Melting Point Determination

Melting point is a fundamental physical property used to identify and assess the purity of a crystalline solid. The temperature range over which a compound melts can indicate its identity when compared to a known value. A narrow melting range typically signifies high purity, whereas a broad range often suggests the presence of impurities. The melting points for this compound and several key derivatives have been experimentally determined and are crucial for their characterization in synthesis and quality control processes.

The melting point of this compound is reported across various sources, generally falling within the range of 39 to 48°C. thermofisher.comthermofisher.com For instance, some suppliers specify a range of 42-45°C chemimpex.com, while others provide a slightly wider range of 40-43°C cookechem.com or 39.0-48.0°C. thermofisher.comthermofisher.com

For comparison, the melting points of its common synthetic precursors and derivatives are also well-documented. 2-Chloro-6-fluorobenzaldehyde, an oxidized form, is a solid with a melting point reported in ranges such as 32–35°C wikipedia.orgchemicalbook.com, 35-38°C jk-sci.com, 36-38°C chemicalbook.com, and specifically at 37°C. tcichemicals.com The corresponding carboxylic acid, 2-Chloro-6-fluorobenzoic acid, has a significantly higher melting point, with reported ranges including 155-159°C chemimpex.com, 156-159°C sigmaaldrich.com, and 157-159°C. chemicalbook.com Another related derivative, 2-Chloro-6-fluorobenzonitrile, melts in the range of 55-59°C chemicalbook.comsigmaaldrich.com or 57-61°C. chemimpex.comtcichemicals.com

The following table summarizes the melting point data for these compounds.

Compound NameMolecular FormulaMelting Point (°C)Appearance
This compoundC₇H₆ClFO39 - 48 thermofisher.comthermofisher.comWhite to almost white powder/crystal chemimpex.com
2-Chloro-6-fluorobenzaldehydeC₇H₄ClFO32 - 38 wikipedia.orgchemicalbook.comchemicalbook.comWhite to yellow solid wikipedia.orgchemicalbook.com
2-Chloro-6-fluorobenzoic acidC₇H₄ClFO₂155 - 159 chemimpex.comsigmaaldrich.comWhite to gray or brown powder/crystal chemimpex.com
2-Chloro-6-fluorobenzonitrileC₇H₃ClFN55 - 61 chemicalbook.comsigmaaldrich.comchemimpex.comWhite to light yellow powder/crystal chemimpex.comtcichemicals.com

Computational Modeling and DFT Calculations for Reactivity and Stability Prediction

Computational chemistry provides powerful predictive tools for understanding the intrinsic properties of molecules like this compound. Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net By calculating various molecular properties and reactivity descriptors, DFT can offer insights that are complementary to experimental findings.

The core of this analysis involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.net

From the HOMO and LUMO energies, several "global reactivity descriptors" can be derived to quantify different aspects of reactivity. researchgate.net These descriptors provide a theoretical framework to predict how a molecule will behave in a chemical reaction.

The table below outlines key global reactivity descriptors that can be calculated using DFT and their significance in predicting the reactivity and stability of a compound like this compound.

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Harder molecules (higher η) are less reactive. researchgate.net
Chemical Softness (S) 1 / ηThe reciprocal of hardness. Softer molecules (higher S) are more reactive. researchgate.net
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Chemical Potential (μ) Represents the "escaping tendency" of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / (2η)Quantifies the ability of a species to accept electrons. A higher index indicates a better electrophile. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-6-fluorobenzyl alcohol, and how do reaction conditions influence yield?

The synthesis typically involves reduction of 2-chloro-6-fluorobenzaldehyde using sodium borohydride (NaBH₄) in methanol or ethanol under inert atmospheres. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 aldehyde-to-reducing agent) critically affect yield . For structural analogs like 6-chloro-2-fluoro-3-methylbenzyl alcohol, catalytic hydrogenation or Grignard reagent additions are alternatives, though these may introduce impurities requiring column chromatography .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR : 1^1H NMR (δ 4.6–4.8 ppm for -CH₂OH; δ 7.2–7.5 ppm for aromatic protons) and 13^{13}C NMR (δ 60–65 ppm for CH₂OH) confirm structure .
  • GC-MS : Used to detect trace impurities (e.g., unreacted aldehyde) with electron ionization (EI) at 70 eV .
  • FT-IR : O-H stretch (~3300 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) validate functional groups .

Q. How do solubility properties impact experimental design for this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols. For kinetic studies, pre-warming to 37°C and sonication improve solubility in aqueous buffers. Storage at 2–8°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or residual solvents. For example, literature reports for analogs like 4-bromo-2,6-difluorobenzyl alcohol show melting point variations (±2°C) due to recrystallization solvents (e.g., ethanol vs. hexane). Validate purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) and cross-reference with NIST databases .

Q. What mechanistic insights exist for the oxidation of this compound to its aldehyde?

Oxidation with pyridinium chlorochromate (PCC) in dichloromethane proceeds via a radical intermediate, confirmed by ESR studies. Competing pathways (e.g., over-oxidation to carboxylic acid) are minimized at low temperatures (−20°C) and short reaction times (<2 hr) . Kinetic isotope effects (KIE) using deuterated analogs can further elucidate hydrogen abstraction rates .

Q. How can computational modeling optimize regioselective functionalization of the benzyl alcohol scaffold?

Q. Why do different studies report conflicting stability data for halogenated benzyl alcohols?

Stability varies with substituent electronegativity and steric effects. For example, this compound is more stable than 2,6-dichloro analogs due to reduced steric hindrance from fluorine’s smaller atomic radius. Accelerated degradation studies (40°C/75% RH) combined with LC-MS stability profiling can reconcile such discrepancies .

Methodological Recommendations

Q. What strategies minimize byproduct formation during large-scale synthesis?

  • Use flow chemistry to control exothermic reactions (e.g., NaBH₄ reductions).
  • Employ in-situ FT-IR monitoring to track aldehyde conversion and halt reactions at >95% completion .
  • Purify via fractional distillation (bp ~237°C under reduced pressure) .

Q. How can researchers validate the absence of toxic intermediates (e.g., chlorinated byproducts)?

  • HPLC-UV/Vis : Detect trace 2-chloro-6-fluorobenzaldehyde (λmax = 260 nm).
  • GC-ECD : Quantify halogenated impurities at ppm levels .

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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